4-bromo-N-ethyl-2-methylaniline
Overview
Description
4-Bromo-N-ethyl-2-methylaniline: is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with ethyl and bromine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-2-methylaniline typically involves multiple steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The final step involves bromination to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. Techniques such as palladium-catalyzed amination and copper-mediated chemistry are often employed .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-ethyl-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or ethyl groups to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium ethoxide (NaOEt) or Grignard reagents (RMgX) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, bromination typically yields 4-bromo derivatives, while oxidation can produce quinones .
Scientific Research Applications
Chemistry: 4-Bromo-N-ethyl-2-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to synthesize compounds with biological activity, such as antimicrobial or anticancer agents .
Industry: The compound is utilized in the production of dyes, pigments, and other materials. Its brominated structure makes it useful in creating flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism by which 4-bromo-N-ethyl-2-methylaniline exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Similar in structure but lacks the ethyl group on the nitrogen atom.
4-Chloro-2-methylaniline: Contains a chlorine atom instead of a bromine atom.
2-Methylaniline: The parent compound without any halogen or ethyl substitutions.
Uniqueness: 4-Bromo-N-ethyl-2-methylaniline is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Properties
IUPAC Name |
4-bromo-N-ethyl-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIQRELQURYEPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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